molecular formula C17H16N2O B5339670 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone CAS No. 1788-92-7

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone

Cat. No. B5339670
CAS RN: 1788-92-7
M. Wt: 264.32 g/mol
InChI Key: PHMSCHZBGYKZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that belongs to the quinazolinone family. It was first synthesized in the early 1990s by researchers at the University of California, San Francisco. DMQX has been found to have potential applications in scientific research due to its ability to selectively block certain types of ion channels in the brain.

Mechanism of Action

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone works by binding to the AMPA receptor and preventing the binding of glutamate, which is the natural ligand for this receptor. This results in the inhibition of the transmission of signals between neurons that are mediated by the AMPA receptor. The precise mechanism by which this compound blocks the AMPA receptor is not fully understood, but it is believed to involve the binding of this compound to a specific site on the receptor.
Biochemical and Physiological Effects:
The blockade of the AMPA receptor by this compound has been found to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, this compound has been found to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the AMPA receptor. This allows researchers to selectively block the AMPA receptor without affecting other types of glutamate receptors. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water. This can make it challenging to prepare solutions of this compound at the desired concentration for use in experiments.

Future Directions

There are a number of potential future directions for research involving 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone. One area of interest is the role of the AMPA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. This compound may be useful in studying the underlying mechanisms of these disorders and developing new treatments. In addition, there is potential for the development of new drugs based on the structure of this compound that may have improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

The synthesis of 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 2-amino-3-methylbenzoic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone has been found to be a useful tool in scientific research due to its ability to selectively block certain types of ion channels in the brain. Specifically, this compound is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in the transmission of signals between neurons in the brain. By blocking the AMPA receptor, this compound can be used to study the role of glutamate receptors in various physiological and pathological processes.

properties

IUPAC Name

3-(2,6-dimethylphenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-7-6-8-12(2)16(11)19-13(3)18-15-10-5-4-9-14(15)17(19)20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMSCHZBGYKZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939119
Record name 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1788-92-7
Record name 4(3H)-Quinazolinone, 2-methyl-3-(2,6-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.